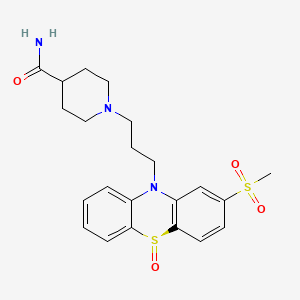

Metopimazine Sulfoxide

Description

Overview of Phenothiazine (B1677639) Derivatives in Medicinal Chemistry Research

Phenothiazines are a class of heterocyclic compounds that have been a cornerstone of medicinal chemistry for decades. wisdomlib.org First synthesized in 1883, this tricyclic scaffold has proven to be a versatile platform for the development of drugs with a wide array of biological activities. wisdomlib.org While initially recognized for their antipsychotic effects, phenothiazine derivatives have demonstrated efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and antihistaminic agents. mdpi.comnih.gov The broad pharmacological spectrum of these compounds is attributed to their ability to interact with various biological receptors. wisdomlib.org

The development of new drugs based on the phenothiazine system continues to be a promising area of research. mdpi.comnih.gov Scientists have employed techniques like molecular hybridization, where phenothiazine is combined with other pharmacophores, to create compounds with enhanced or novel therapeutic properties. mdpi.comnih.gov These hybrid molecules have shown potential in treating complex diseases by interacting with specific or multiple targets. mdpi.comnih.gov The ongoing exploration of structure-activity relationships, which examines how modifications to the phenothiazine core influence pharmacological efficacy, highlights the enduring importance of this chemical class in drug discovery. researchgate.net

Academic Significance of Metopimazine (B1676515) and its Metabolites in Biochemical Pathways

Metopimazine, a phenothiazine derivative, is primarily recognized for its antiemetic properties. researchgate.netnih.gov Its mechanism of action involves the antagonism of dopamine (B1211576) D2 and D3 receptors. The study of metopimazine's metabolic fate has revealed crucial insights into its biochemical pathways. The drug undergoes significant first-pass metabolism, with metopimazine acid being the major circulating metabolite in humans. nih.govnih.gov

The detailed study of metopimazine's fragmentation pathways and its metabolites, such as metopimazine acid, using advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MSn) and high-resolution mass spectrometry (HRMS), has been crucial for understanding their structures and transformations. researchgate.netnih.gov This knowledge is fundamental for a comprehensive understanding of the drug's disposition in the body.

Rationale for Dedicated Research on Metopimazine Sulfoxide (B87167) as a Key Biotransformation Product

Metopimazine sulfoxide is a significant, albeit minor, metabolite of metopimazine formed through oxidation. smolecule.com The study of this particular biotransformation product is important for several reasons. Firstly, the sulfoxidation of phenothiazines is a known metabolic pathway that can significantly alter the pharmacological activity of the parent compound. nih.gov Research on other phenothiazine sulfoxides has shown that this modification can lead to a loss of biological activity, which is attributed to changes in the molecule's electrostatic potential and its interaction with receptors. nih.gov

Secondly, understanding the formation of this compound contributes to a more complete picture of metopimazine's metabolic profile. Analytical methods have been developed to detect and quantify this compound in biological samples, which is essential for pharmacokinetic studies. nih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of this compound in human plasma. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAXSKWQPPYTPV-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)[S@@](=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Pathways of Metopimazine Sulfoxide

Oxidative Routes for Sulfoxide (B87167) Formation from Thioether Precursors

The primary route for synthesizing metopimazine (B1676515) sulfoxide involves the direct oxidation of its thioether precursor, metopimazine. wikipedia.org This process transforms the thioether linkage in the phenothiazine (B1677639) core into a sulfoxide group. The reaction must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The conversion is a common metabolic transformation for phenothiazine-class drugs and can be replicated in the laboratory for synthetic purposes. nih.govresearchgate.net

A challenge in the synthesis of phenothiazine derivatives like metopimazine can be achieving regioselectivity, particularly when multiple oxidizable sulfur atoms are present in a precursor molecule. google.com In the case of metopimazine itself, the molecule contains a sulfone group (-SO2CH3) and a thioether within the phenothiazine ring. Oxidation strategies aim to selectively target the ring's thioether.

Research on related phenothiazines indicates that oxidation with agents like peracids preferentially occurs at the more electron-rich thioether of the phenothiazine ring rather than other sulfur-containing groups. wikipedia.org Synthetic strategies have been developed to manage selectivity issues, including selective oxidation-reduction approaches, to improve yield and reduce by-products. google.com For metopimazine, the direct oxidation to its sulfoxide is a specific and quantitative reaction under controlled conditions, suggesting a high degree of regioselectivity for the phenothiazine sulfur. researchgate.netresearchgate.net

Several oxidizing agents are employed for the conversion of thioethers to sulfoxides, with peracids and potassium caroate (commercially known as Oxone) being particularly relevant in the synthesis of metopimazine sulfoxide. theswissbay.chd-nb.info

Peracids : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the oxidation of sulfides to sulfoxides. jchemrev.comresearch-solution.com In a synthetic route for metopimazine, oxidation with a peracid is used to convert a thiomethyl compound to a sulfone, demonstrating its utility in oxidizing sulfur-containing compounds. wikipedia.orgtheswissbay.ch The choice of peracid and reaction conditions allows for controlled oxidation, often stopping at the sulfoxide stage. jchemrev.com

Potassium Caroate (Oxone) : Oxone, a stable triple salt formulation of potassium peroxymonosulfate (B1194676) (KHSO₅), is a versatile and effective oxidizing agent for this transformation. researchgate.netmdma.ch The reaction of metopimazine with a potassium caroate solution is reported to be rapid and quantitative at room temperature, yielding the sulfoxide derivative. researchgate.netresearchgate.netd-nb.info This method is considered specific for the intact drug and is used in analytical techniques like spectrophotometry to quantify metopimazine by measuring the absorbance of the resulting sulfoxide. researchgate.netresearchgate.netuniv.kiev.ua The reaction proceeds through the formation of an unstable colored intermediate which then converts to the stable, colorless sulfoxide. univ.kiev.ua

The following table summarizes the key oxidizing agents used in the synthesis of sulfoxides from thioether precursors.

| Oxidizing Agent | Common Name/Abbreviation | Key Characteristics & Role in Synthesis | Relevant Sources |

| Potassium Peroxymonosulfate | Oxone, Potassium Caroate | Forms sulfoxide from metopimazine rapidly and quantitatively at room temperature. Considered a "green" oxidant. Used in both synthesis and analytical determination. | researchgate.net, d-nb.info, researchgate.net, univ.kiev.ua |

| Peroxy Acids | Peracids (e.g., m-CPBA) | Commonly used for converting thioethers to sulfoxides and sulfones. Oxidation can be controlled to yield the sulfoxide. | theswissbay.ch, jchemrev.com, wikipedia.org, research-solution.com |

| Hydrogen Peroxide | H₂O₂ | Can be used for thioether oxidation, often in the presence of a catalyst. Can lead to over-oxidation to the sulfone if not controlled. | google.com, researchgate.net |

Synthesis of Labeled this compound Analogs for Research Applications

For research applications, particularly in metabolic and pharmacokinetic studies, isotopically labeled versions of this compound are synthesized. nih.gov These labeled analogs serve as internal standards in quantitative bioanalysis or as tracers to study the metabolic fate of the drug. mdpi.com

Deuterium-labeled analogs of this compound, such as metopimazine-d6 (B565046) sulfoxide, are valuable tools in drug metabolism research. pharmaffiliates.com The synthesis involves using deuterated reagents or solvents during the synthetic process. nih.gov These stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass.

This mass difference is detectable by mass spectrometry (MS), making them ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) methods developed to quantify this compound in biological matrices like human plasma. nih.gov The use of a deuterated standard, such as D6-metopimazine sulfoxide, improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis. nih.gov Furthermore, these labeled compounds can be used in metabolic tracing studies to follow the biotransformation pathways of the parent drug using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and MS. mdpi.com

| Labeled Compound | Molecular Formula | Application | Relevant Sources |

| Metopimazine-d6 Sulfoxide | C₂₂H₂₁D₆N₃O₄S₂ | Internal standard for bioanalytical methods (LC-MS/MS); metabolic tracing. | nih.gov, pharmaffiliates.com |

| This compound | C₂₂H₂₇N₃O₄S₂ | The primary, unlabeled compound. | , pharmaffiliates.com |

Mechanistic and Stereochemical Considerations in Sulfoxide Formation

The oxidation of a thioether to a sulfoxide involves the addition of an oxygen atom to the sulfur atom. The reaction mechanism with an oxidizing agent like potassium peroxymonosulfate (KHSO₅) involves the nucleophilic sulfur atom of the phenothiazine ring attacking the electrophilic oxygen of the peroxymonosulfate. d-nb.info This process results in the formation of the sulfoxide and potassium bisulfate (KHSO₄) as a byproduct. d-nb.info

A key stereochemical consequence of this oxidation is the creation of a new stereocenter at the sulfur atom. The resulting sulfoxide is chiral, meaning it can exist as two enantiomers (R and S isomers), unless the molecule as a whole possesses a plane of symmetry. The oxidation process can be either stereoselective or non-selective, potentially producing a racemic mixture of the two enantiomers. The specific stereochemical outcome is dependent on the reaction conditions and the nature of the oxidizing agent. dalalinstitute.com The fragmentation behavior of methionine sulfoxide in the gas phase has been studied to understand its dissociation mechanisms, which can provide insights into the structural properties of sulfoxide-containing molecules. nih.gov

Metabolic Investigations of Metopimazine Sulfoxide

Metopimazine (B1676515) Sulfoxide (B87167) as a Product of in vitro Biotransformation

Metopimazine sulfoxide (MPZS) has been identified as a minor metabolite of Metopimazine (MPZ) in in vitro studies. nih.gov While the primary metabolic pathway for MPZ involves amide hydrolysis to form Metopimazine Acid (MPZA), oxidative pathways also exist, leading to the formation of metabolites including MPZS. nih.govnih.govresearchgate.net In vitro metabolism experiments using human liver microsomes have successfully identified MPZS as one of the potential metabolites. nih.gov

The formation of this compound is primarily a function of Cytochrome P450 (CYP) enzymes. google.com Specific investigations have pinpointed that this sulfoxidation is a minor oxidative pathway catalyzed by CYP isoforms. nih.govnih.govresearchgate.net

Cytochrome P450 Enzymes: Research using specific recombinant CYP enzymes has demonstrated that CYP3A4 is the main isoform responsible for the production of MPZS. google.com Further studies confirmed that CYP3A5 is not significantly involved in this metabolic conversion. google.com The involvement of the CYP3A family is also supported by inhibition experiments, where the formation of MPZS was impeded by the presence of itraconazole, a known CYP3A4/5 inhibitor. google.com Incubations of metopimazine with pooled human liver microsomes showed that MPZS formation is strongly inhibited by 1-ABT, a pan-cytochrome P450 inhibitor, and does not occur in the absence of the necessary cofactor NADPH. researchgate.net This confirms that the sulfoxidation pathway is dependent on CYP enzymes. researchgate.net While CYP2D6 is involved in another minor oxidative pathway to form Metopimazine Hydroxide (MPZH), its role in MPZS formation is negligible compared to CYP3A4. nih.govgoogle.com

Microsomal Amidase and Aldehyde Oxidase: The principal metabolic pathway of MPZ is its conversion to Metopimazine Acid (MPZA), a reaction primarily catalyzed by a microsomal liver amidase, with a minor contribution from cytosolic aldehyde oxidase (AO). nih.govnih.govresearchgate.netgoogle.com These enzyme systems are responsible for amide hydrolysis and are not involved in the sulfoxidation of MPZ to form MPZS. nih.gov

Flavin-Monooxygenases (FMO): Investigations into the metabolic pathways of MPZ have indicated that Flavin-monooxygenases are not involved in its biotransformation, including the formation of MPZS. nih.govnih.govresearchgate.net Experiments designed to assess the role of FMOs in MPZ metabolism confirmed their lack of involvement. nih.gov

The formation of this compound (MPZS) has been studied in vitro using specific recombinant human CYP isoforms to compare the metabolic activity of each enzyme. Incubations of 1 µM metopimazine for 60 minutes revealed that CYP3A4 is the most significant contributor to MPZS formation. google.com

| CYP Isoform | Mean Concentration of MPZS Formed (nM) (±SD) |

|---|---|

| CYP1A2 | Data Not Provided |

| CYP2C9 | Data Not Provided |

| CYP2C19 | Data Not Provided |

| CYP2D6 | ~0 |

| CYP3A4 | ~25 |

| CYP3A5 | ~5 |

Quantification of this compound in Biological Matrices from Preclinical Studies

The quantification of this compound in biological matrices, such as plasma, is accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govgoogle.com A specific Multiple Reaction Monitoring (MRM) LC-MS/MS method was developed for the detection of MPZS in human plasma, which is applicable to preclinical matrices as well. nih.gov

This method utilizes a reverse-phase chromatographic separation, for instance with a Supelco Discovery HS F5 column, and positive ion mode mass spectrometry. nih.gov For accurate quantification, a deuterated (D6) isotopically labeled internal standard for MPZS is employed, with monitoring of a specific mass-to-charge ratio (m/z) transition (e.g., 462.3 → 98.1). nih.gov A calibration curve is generated to ensure the accurate quantification of MPZS concentrations in the samples. nih.gov This methodology has been applied in pharmacokinetic studies in rats to quantify plasma concentrations of metopimazine and its metabolites, including MPZS. nih.govgoogle.com

Methodological Approaches for Metabolic Pathway Elucidation (e.g., Incubations with Human Liver Microsomes and Cytosol)

The elucidation of the metabolic pathways of metopimazine, including the formation of its sulfoxide metabolite, relies on a series of established in vitro methodologies. A primary approach involves incubations with subcellular fractions of the liver, which contain the principal drug-metabolizing enzymes.

Incubations with Human Liver Microsomes (HLM): HLM are a rich source of Cytochrome P450 and Flavin-Monooxygenase enzymes. nih.govnih.gov To investigate the formation of MPZS, metopimazine is incubated with pooled HLM in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. researchgate.net To confirm the role of CYPs, parallel incubations are conducted in the presence of a pan-CYP inhibitor, such as 1-aminobenzotriazole (B112013) (1-ABT), or in the absence of NADPH. researchgate.net A strong reduction or elimination of MPZS formation under these inhibitory conditions, as has been observed, provides clear evidence for CYP-mediated metabolism. researchgate.net Incubations can be optimized for protein concentration and time to accurately measure metabolite formation. google.com

Incubations with Human Liver Cytosol (HLC): The cytosolic fraction of liver cells contains enzymes such as aldehyde oxidase. nih.govresearchgate.net Incubations of metopimazine with HLC are performed to assess the contribution of these enzymes to its metabolism. nih.gov For example, MPZ has been incubated with HLC at a protein concentration of 1 mg/ml to study the formation of Metopimazine Acid. nih.gov The use of specific inhibitors, like menadione (B1676200) for aldehyde oxidase, in these incubations helps to identify the responsible enzymes. nih.govresearchgate.net

Recombinant Enzyme Systems: To identify the specific isoforms involved in a metabolic reaction, metopimazine is incubated with individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6). google.com This allows for a direct assessment of each enzyme's capacity to produce a particular metabolite, such as MPZS, and provides a definitive identification of the key enzymatic pathways. google.com

| Method | Purpose | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Incubation with Human Liver Microsomes (HLM) | To assess the role of microsomal enzymes (e.g., CYPs, FMOs) in MPZS formation. | MPZ, HLM, NADPH, Pan-CYP inhibitors (e.g., 1-ABT) | google.comresearchgate.net |

| Incubation with Human Liver Cytosol (HLC) | To assess the role of cytosolic enzymes (e.g., Aldehyde Oxidase) in MPZ metabolism. | MPZ, HLC, Aldehyde Oxidase inhibitors (e.g., menadione) | nih.govresearchgate.net |

| Incubation with Recombinant CYP Isoforms | To identify specific CYP enzymes responsible for MPZS formation. | MPZ, Individual recombinant CYP enzymes (e.g., CYP3A4, CYP2D6), NADPH | google.com |

| LC-MS/MS Quantification | To measure concentrations of MPZS in biological samples. | Reverse-phase column, Isotope-labeled internal standard, MRM | nih.gov |

Advanced Analytical Methodologies for Metopimazine Sulfoxide Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of Metopimazine (B1676515) Sulfoxide (B87167), offering insights into its chemical structure and concentration.

UV-Visible Spectrophotometry and Difference Spectrophotometric Methods

A novel difference spectrophotometric technique has been developed for the quantitative determination of Metopimazine (MPZ) by measuring the absorbance of its sulfoxide derivative. chemicalpapers.comresearchgate.net This method is predicated on the oxidation of MPZ to Metopimazine Sulfoxide (MPZO), which exhibits a distinct absorption maximum (λmax) at 355 nm. chemicalpapers.comresearchgate.net The oxidation is achieved rapidly and quantitatively at room temperature using a potassium caroate solution (Oxone). chemicalpapers.comresearchgate.netuniv.kiev.ua

The technique involves measuring the absorbance of the oxidized solution against an unoxidized solution of the drug at the same concentration. d-nb.info This approach provides specificity for the intact drug in the presence of its degradation products and excipients. chemicalpapers.comresearchgate.net The difference in absorbance at 355 nm is directly proportional to the concentration of the parent drug, Metopimazine. chemicalpapers.comresearchgate.net

| Parameter | Value | Reference |

| Linearity Range | 0.9–30.0 μg/mL | chemicalpapers.comresearchgate.net |

| Regression Equation | ΔA = 0.0061 × c | chemicalpapers.comresearchgate.net |

| Correlation Coefficient (r) | 0.999 | chemicalpapers.comresearchgate.net |

| Limit of Quantitation (LOQ) | 2.8 μg/mL | chemicalpapers.comresearchgate.net |

| Molar Absorptivity (ε) | 4.5 × 10³ L/mol·cm | chemicalpapers.comresearchgate.net |

This indirect UV spectrophotometric determination of Metopimazine via its sulfoxide has proven to be a reliable analytical method. d-nb.info

Spectrofluorimetric Analysis of Derivatives

Spectrofluorimetry offers a sensitive method for the determination of Metopimazine in the presence of its oxidative degradate, which is the sulfoxide. researchgate.net A developed method measures the native fluorescence of Metopimazine at an emission wavelength of 505 nm after excitation at 336 nm. researchgate.net This technique allows for the quantification of the parent drug over a concentration range of 0.1 - 2 µg/ml, with a mean percentage recovery of 100.64 ± 1.349%. researchgate.net The method has also been successfully applied to the in vitro determination of Metopimazine in spiked human serum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of molecules like this compound. mdpi.comyoutube.com By detecting the magnetic properties of atomic nuclei, such as hydrogen and carbon, NMR provides detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the structure of metabolites. youtube.com Although specific NMR data for this compound is not detailed in the provided results, the general application of NMR involves using a deuterated solvent, like dimethyl sulfoxide (DMSO-d6), and an internal standard for quantitative analysis. researchgate.netnih.gov The technique's ability to provide quantitative and structural information without destroying the sample makes it an invaluable tool in metabolite identification. mdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from its parent compound and other metabolites, enabling precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of this compound in biological matrices such as human plasma. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. scielo.brmdpi.com

In a typical application, an LC-MS/MS method was developed to detect this compound in human plasma using a reverse-phase column. nih.gov The analysis is often performed in the positive ion mode, and a deuterated internal standard is used for accurate quantification. nih.gov The system generally consists of a high-performance liquid chromatography (UPLC or HPLC) system coupled to a triple quadrupole mass spectrometer. nih.govscielo.br

| Analytical Parameter | Specification | Reference |

| Analytical Technique | LC-MS/MS | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.gov |

| Internal Standard | D6-isotopically labeled | nih.gov |

| Monitored Transition (m/z) | 462.3 → 98.1 | nih.gov |

This methodology allows for the effective quantification of Metopimazine and its metabolites, including the sulfoxide, from clinical study samples. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Degradation Product Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides improved separation and quantification. asiapharmaceutics.info It has been successfully employed for the determination of Metopimazine in the presence of its degradation products, including the oxidative degradation product, this compound. researchgate.net

A validated HPTLC method separates Metopimazine from its degradation products on silica (B1680970) gel plates. researchgate.net The separation is followed by densitometric measurement of the bands at a specific wavelength. researchgate.net This technique has demonstrated good separation between Metopimazine and its oxidative degradation product, with significantly different Rf values. researchgate.net

| Compound | Rf Value | Reference |

| Metopimazine (MPZ) | 0.58 | researchgate.net |

| Oxidative Degradation Product (Deg I) | 0.35 | researchgate.net |

The HPTLC method is applicable for the analysis of Metopimazine in its pure form, in pharmaceutical formulations, and in human plasma over a concentration range of 0.4–1.4 μ g/band . researchgate.net

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and rapid approach for the analysis of electroactive species. In the context of this compound, which is the primary oxidative metabolite of Metopimazine, these techniques are particularly valuable. The analysis often involves the initial conversion of Metopimazine to this compound, which is then quantified electrochemically.

A notable method involves the oxidation of Metopimazine (MPZ) to its corresponding sulfoxide derivative (MPZO) using an oxidizing agent like potassium caroate (Oxone®). univ.kiev.uanuph.edu.ua The resulting this compound is an electroactive compound that can be readily measured. The oxidation process is typically rapid and quantitative at room temperature. univ.kiev.uaresearchgate.net The formation of the sulfoxide group is confirmed by the appearance of a new band in the IR spectrum at approximately 1017 cm⁻¹, which is characteristic of a sulfoxide group. univ.kiev.ua

Voltammetric Techniques (e.g., Differential-Pulse Cathodic Voltammetry)

Differential-pulse cathodic voltammetry (DPCV) has been successfully employed for the quantitative determination of this compound. univ.kiev.uaresearchgate.net This technique is chosen for its enhanced selectivity and sensitivity compared to other methods like cyclic voltammetry. researchgate.net The method is based on the electrochemical reduction of the sulfoxide derivative. univ.kiev.ua

The analysis is typically performed using a hanging mercury drop electrode (HMDE) in an acidic medium, such as 0.02 mol/L hydrochloric acid (HCl), where this compound produces well-defined cathodic waves. univ.kiev.uaresearchgate.net Research indicates that the rate-limiting step of the reduction process is the adsorption of this compound onto the surface of the electrode. univ.kiev.uaresearchgate.net The reduction of the sulfoxide at the electrode involves the consumption of two electrons. univ.kiev.ua

Several experimental parameters are optimized to achieve the best signal-to-noise ratio. researchgate.net These include the scan rate, pulse amplitude, and pulse time. researchgate.net For instance, an optimal scan rate has been identified as 0.1 V/s, with a pulse amplitude of 0.06 V. univ.kiev.uaresearchgate.net

Method Validation Principles in this compound Analytical Research (e.g., Linearity, Precision, Accuracy, Specificity)

Validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. For this compound analysis, methods are validated according to principles that demonstrate their reliability, accuracy, and precision. The key validation parameters include linearity, precision, accuracy, and specificity. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the differential-pulse cathodic voltammetric determination of Metopimazine as its sulfoxide, a linear relationship between current and concentration has been established in the range of 0.4–2.7 µg/mL. univ.kiev.uaresearchgate.netresearchgate.net Another study using a similar technique in a different buffer system reported a linear range of 0.4–2.4 µg/mL. nih.gov

Precision: Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For the DPCV method, an RSD of ≤1.63% was reported, indicating good precision. univ.kiev.uaresearchgate.net

Accuracy: Accuracy is often assessed through recovery studies. The DPCV method, when compared with a reference spectrophotometric method, showed a deviation (δ) between -0.40% and -1.07%, demonstrating high accuracy. univ.kiev.uaresearchgate.net

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The voltammetric method has been shown to be specific for the intact drug in the presence of its oxidative and photochemical decomposition products, as well as excipients. univ.kiev.uaresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For the DPCV method, the LOD and LOQ were calculated to be 0.1 µg/mL and 0.4 µg/mL, respectively. univ.kiev.ua

Pre Clinical Pharmacological and Biological Investigations Involving Metopimazine Sulfoxide

In vitro Cellular and Molecular Studies on Metopimazine (B1676515) Sulfoxide (B87167) Formation and Stability

Beyond biological formation, Metopimazine Sulfoxide can be synthesized chemically for analytical purposes. researchgate.net A notable method involves the oxidation of metopimazine with a potassium caroate solution. This reaction is both specific and quantitative, proceeding rapidly at room temperature. researchgate.netresearchgate.net The resulting sulfoxide derivative is stable and exhibits a distinct maximum absorbance (λmax) at 355 nm in spectrophotometric analysis, a property that allows for its precise quantification. researchgate.net This chemical stability and unique spectrophotometric profile make the synthesized sulfoxide a useful standard for developing and validating analytical methods. researchgate.net

Preclinical in vivo Studies Quantifying this compound in Animal Models

Preclinical in vivo studies have successfully quantified this compound in animal models, confirming its status as a minor metabolite. google.com Pharmacokinetic evaluations in both mice and rats involved the administration of metopimazine and subsequent collection of plasma samples at multiple time points to track the concentrations of the parent drug and its metabolites. google.com

In these studies, plasma concentrations of metopimazine, metopimazine acid, and this compound were measured using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netgoogle.com The experimental design typically involved sampling at various intervals post-administration, such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours, to characterize the absorption, distribution, metabolism, and excretion profiles of the compounds. google.com The data from these rodent models confirmed that this compound is present in circulation, but in trace amounts, consistent with the findings from in vitro studies. google.com In addition to rodents, the rabbit has also been used as a reference animal model for characterizing the general pharmacokinetics of metopimazine, further establishing a basis for preclinical evaluation. google.com

Computational Chemistry and Molecular Modeling of Metopimazine Sulfoxide

Molecular Structure and Conformation Analysis using Quantum Chemical Methods

The three-dimensional structure of metopimazine (B1676515) sulfoxide (B87167) is characterized by a tricyclic phenothiazine (B1677639) core, which is not planar but exists in a folded conformation along the nitrogen-sulfur axis. Phenothiazine derivatives typically exhibit two stable conformations: a quasi-axial (ax) and a quasi-equatorial (eq) form. acs.orgrsc.org The relative stability of these conformers is influenced by the nature and position of substituents. The introduction of the sulfoxide group adds a chiral center at the sulfur atom, further increasing the conformational complexity.

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to investigate the conformational landscape of phenothiazine derivatives. mdpi.comacs.org These methods allow for the calculation of molecular geometries, including bond lengths, bond angles, and dihedral angles, to identify the most stable conformations. For the phenothiazine nucleus, the folding angle is a critical parameter defining its shape. The energy difference between the various stable conformers is often small, suggesting that the molecule can adopt multiple conformations at room temperature. ethz.ch

A theoretical investigation into related acyclic α-fluoro sulfoxides has highlighted the importance of hyperconjugative interactions in determining conformational preferences. nih.gov While specific quantum chemical studies on metopimazine sulfoxide are not extensively documented in the reviewed literature, the principles derived from studies on similar phenothiazine and sulfoxide-containing molecules provide a strong basis for understanding its structural characteristics. mdpi.comacs.orgnih.gov

Table 1: Representative Computational Methods for Phenothiazine Conformation Analysis

| Method | Application | Reference |

| Density Functional Theory (DFT) | Investigating intermolecular interactions and π–π stacking in phenothiazines. | mdpi.com |

| Møller-Plesset Perturbation (MP2) | Studying noncovalent interactions in phenothiazine derivatives. | acs.org |

| Monte Carlo Multiple Minimum (MCMM) | General conformational analysis of flexible molecules. | nih.gov |

| Mixed Torsional/Low-Mode (MTLMOD) | Sampling conformational space of cyclic and acyclic systems. | nih.gov |

Electronic Properties and Reactivity Predictions of the Sulfoxide Moiety

The sulfoxide group is a key feature of the this compound molecule, significantly influencing its electronic properties and reactivity. The sulfur-oxygen bond in the sulfoxide is highly polar, with a considerable dipole moment, making this moiety a strong hydrogen bond acceptor. fu-berlin.de This polarity is expected to increase the water solubility of the molecule compared to its non-oxidized parent compound, metopimazine.

Quantum chemical calculations can predict various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The sulfoxide group, being electron-withdrawing, would modulate the electronic distribution across the phenothiazine ring system. The lone pair of electrons on the sulfur atom and the polarity of the S=O bond make the sulfoxide group a potential site for interactions with biological macromolecules. fu-berlin.de

The reactivity of the sulfoxide can also be assessed. For instance, the sulfoxide can be further oxidized to a sulfone or reduced back to a sulfide. The sulfoxide moiety can act as a directing group in certain chemical reactions. semanticscholar.org In the context of drug metabolism, the formation of the sulfoxide is a common metabolic pathway for phenothiazines. smolecule.com Computational studies can help in understanding the mechanism of such transformations and the properties of the resulting metabolites. purdue.edu

Table 2: General Electronic Properties of the Sulfoxide Group

| Property | Description | Reference |

| Polarity | The S=O bond is highly polar, contributing to the overall dipole moment of the molecule. | fu-berlin.de |

| Hydrogen Bonding | The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor. | fu-berlin.de |

| Chirality | The sulfoxide group can be a chiral center if the two organic substituents are different. | fu-berlin.de |

| Reactivity | Can undergo oxidation to sulfone or reduction to sulfide; can act as a directing group in synthesis. | semanticscholar.org |

Molecular Docking Simulations and Ligand-Based Design for Structurally Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, the primary pharmacological target is likely the dopamine (B1211576) D2 receptor, similar to its parent compound. smolecule.com Docking simulations can elucidate the binding mode of this compound within the active site of the D2 receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking.

Studies on related phenothiazine derivatives have shown that the tricyclic ring system often engages in π-π stacking interactions with aromatic residues in the receptor's binding pocket, while the side chain forms interactions with other regions of the receptor. frontiersin.org The sulfoxide group, with its hydrogen-bonding capability, could form specific interactions with polar residues in the binding site, potentially influencing the binding affinity and selectivity.

Ligand-based design approaches, such as pharmacophore modeling, can also be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Pharmacophore models for dopamine D2 antagonists typically include features like aromatic rings, a basic nitrogen atom, and hydrophobic groups. nih.govresearchgate.netnih.gov The structure of this compound can be mapped onto these models to assess its potential for D2 receptor antagonism.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Sulfoxide Derivatives

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and stability of molecules over time. mdpi.com For this compound, MD simulations can be used to study the flexibility of the side chain, the conformational transitions of the phenothiazine ring, and the interactions of the molecule with its solvent environment. mdpi.comfrontiersin.org

MD simulations of phenothiazine derivatives have been used to investigate their self-assembling properties and their dynamic behavior in different environments. mdpi.comacs.org These simulations can reveal the time-evolution of the system, providing insights into how the molecule explores its conformational space and how stable certain conformations are. The stability of the complexes formed between phenothiazine derivatives and their protein targets has also been assessed using MD simulations, which can help in understanding the energetic factors governing the binding process. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Sulfoxide Structures

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For phenothiazines, QSAR models have been developed to predict various properties, including toxicity and pharmacokinetic parameters. ubbcluj.roresearchgate.net These models typically use a range of molecular descriptors, such as topological indices and quantum mechanical properties, to quantify the structural features of the molecules.

Pharmacophore modeling is a powerful tool in drug discovery for identifying the key chemical features responsible for a drug's activity. researchgate.net For dopamine D2 receptor antagonists, pharmacophore models have been developed based on a set of known active compounds. nih.govnih.govunsw.edu.au These models typically consist of features such as aromatic rings, a positively ionizable center, and hydrogen bond acceptors/donors. The structure of this compound can be aligned with these pharmacophores to evaluate its potential as a D2 antagonist. The sulfoxide group could potentially contribute as a hydrogen bond acceptor feature in such a model.

While specific QSAR and pharmacophore studies focusing on a series of phenothiazine sulfoxides were not found in the search results, the general principles and models developed for phenothiazines and dopamine antagonists provide a solid framework for the computational evaluation of this compound. nih.govubbcluj.ro

Future Research Directions and Unexplored Avenues for Metopimazine Sulfoxide

Development of Novel and Green Synthetic Approaches for Metopimazine (B1676515) Sulfoxide (B87167)

The synthesis of drug metabolites is essential for their pharmacological characterization and use as analytical standards. Traditional methods for oxidizing phenothiazines often rely on harsh reagents. Future research must pivot towards more efficient, environmentally benign, and selective synthetic strategies.

Recent advancements have highlighted the use of potassium caroate (commercially known as Oxone®) as a "green" oxidizing agent for the quantitative, room-temperature synthesis of Metopimazine Sulfoxide. d-nb.inforesearchgate.net This method is advantageous due to its operational simplicity and the non-toxic nature of the reagents. researchgate.net Other established methods for phenothiazine (B1677639) sulfoxidation include the use of aqueous nitrous acid or hydrogen peroxide. nih.govnih.gov

Future explorations should focus on catalytic and photochemical methods that align with the principles of green chemistry. rsc.org For instance, the catalytic oxidation of phenothiazines using nitric oxide has been shown to be highly efficient. rsc.orgacs.org Furthermore, developing self-catalytic photochemical processes, where the phenothiazine molecule itself acts as a photosensitizer, could offer a novel, additive-free synthetic route. rsc.org Metal-free, multi-component reactions also present a promising strategy for building the core phenothiazine structure, which can then be selectively oxidized. rsc.org

| Synthetic Method | Key Reagents/Conditions | Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Peroxomonosulfate Oxidation | Potassium Caroate (Oxone®), Water, Room Temperature | Green reagent, rapid, quantitative, simple | Demonstrated to be effective and specific. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |

| Nitrous Acid Oxidation | Aqueous Nitrous Acid, Room Temperature | Simple, effective for gram-scale synthesis | A viable, straightforward laboratory method. nih.gov | nih.gov |

| Catalytic Autoxidation | Nitric Oxide (catalyst), Air (oxidant) | High efficiency, catalytic process | Could provide a highly efficient industrial-scale synthesis. rsc.org | rsc.org |

| Photochemical Self-Catalysis | Visible Light Irradiation | Green (no extra catalyst/additives), late-stage modification | A novel approach for direct conversion of Metopimazine. rsc.org | rsc.org |

| Electrochemical Synthesis | Controlled Electrode Potential | High selectivity, avoids bulk chemical oxidants | Offers precise control over the oxidation state (sulfoxide vs. sulfone). nih.gov | nih.gov |

Deeper Elucidation of Enzymatic Biotransformation Mechanisms and Kinetics

This compound is considered a minor metabolite of Metopimazine. nih.govnih.gov In vitro studies have indicated that its formation is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. nih.govnih.gov The primary metabolic pathway for Metopimazine is the formation of Metopimazine Acid, catalyzed by liver amidases. nih.govresearchgate.net

While the key enzyme families have been identified, the mechanistic details and kinetics of the sulfoxidation pathway remain largely unexplored. Future research should focus on detailed kinetic studies using recombinant human CYP enzymes to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). It is important to investigate whether the kinetics deviate from the standard Michaelis-Menten model, as CYPs can exhibit more complex behaviors such as substrate inhibition or allosteric effects. nih.gov

Additionally, while initial studies did not find involvement of flavin-containing monooxygenases (FMOs) in the major metabolic pathway, their role in S-oxidation of many xenobiotics is well-established. optibrium.comoptibrium.com A deeper investigation into the potential contribution of FMO isoforms (e.g., FMO1, FMO3, FMO5) to Metopimazine sulfoxidation is warranted, as they could represent a secondary, but potentially significant, pathway. nih.gov The kinetics of FMO-mediated S-oxidation can be complex and stereoselective, making this an important area for clarification. researchgate.net

| Metabolite | Enzyme Family | Specific Isoforms (in vitro) | Relevance | Reference |

|---|---|---|---|---|

| Metopimazine Acid (MPZA) | Amidase / Hydrolase | Liver microsomal amidase, Aldehyde Oxidase (minor) | Major metabolic pathway. nih.govnih.gov | nih.govnih.gov |

| This compound (MPZS) | Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Minor oxidative pathway. nih.govnih.gov | nih.govnih.gov |

| This compound (MPZS) | Flavin-containing Monooxygenase (FMO) | Not confirmed, but a plausible contributor to S-oxidation. | Unexplored avenue for research. optibrium.com | optibrium.comoptibrium.com |

Integration of in silico and in vitro Approaches for Comprehensive Metabolic Fate Prediction

Predicting the metabolic fate of drug candidates early in the development process is crucial. Combining computational (in silico) models with laboratory (in vitro) experiments offers a powerful paradigm for a more complete understanding.

In vitro studies using human liver fractions (microsomes, cytosol, S9) and recombinant enzymes have provided the foundational data on Metopimazine metabolism. nih.govpharmaron.com Future in vitro work could involve cross-species comparisons to identify the most relevant animal models for preclinical studies and use advanced techniques like radiolabeling to trace all metabolites comprehensively. pharmaron.com

The real opportunity lies in integrating these findings with in silico approaches. Molecular docking simulations, using homology models of metabolizing enzymes like CYP2D6 and CYP3A4, can predict the binding orientation of Metopimazine in the active site. nih.govlstmed.ac.uk This can help rationalize why sulfoxidation occurs and potentially predict the stereochemical outcome of the reaction. Such an approach has been successfully used to identify novel metabolites for other drugs, demonstrating its predictive power. nih.govresearchgate.net Physiologically Based Pharmacokinetic (PBPK) models can then be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of Metopimazine and this compound in the human body, providing a dynamic view of their interaction.

Application of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and the development of highly accurate predictive models. premierscience.comnih.gov These technologies represent a significant, yet unexplored, avenue for this compound research.

Furthermore, AI can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the physicochemical properties, membrane permeability, and potential toxicity of this compound based on its molecular structure. By training models on data from compounds with known toxic effects, it may be possible to flag potential liabilities of the sulfoxide metabolite before extensive biological testing is undertaken, de-risking the drug development process. broadinstitute.org The integration of AI promises to accelerate research by prioritizing the most crucial experiments and providing a deeper, data-driven understanding of the metabolite's behavior. premierscience.com

Q & A

Q. What validated analytical methods are available for quantifying Metopimazine Sulfoxide in pharmaceutical formulations?

A spectrophotometric method has been developed for quantifying Metopimazine (MPZ) via its sulfoxide derivative. The method involves oxidizing MPZ with potassium caroate (Oxone®) to form this compound, which exhibits a λmax of 355 nm (ε = 4.5 × 10³ L/mol·cm). The linear range is 0.3–30 μg/mL, with a calibration curve equation: ΔA = 0.0061 × c (r = 0.999), where c is MPZ concentration . Specificity studies confirm no interference from excipients (e.g., mannitol, aspartame) or degradation products . Table 1: Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 0.3–30 μg/mL |

| LOQ (10S) | 2.8 μg/mL |

| RSD (bulk drug) | <1.38% |

| Recovery (tablets) | 98.0–100.5% |

Q. How should stability studies for this compound be designed to assess degradation pathways?

Stability studies should evaluate oxidative and photochemical degradation under controlled conditions (e.g., exposure to UV light, varying pH, and temperature). The spectrophotometric method distinguishes intact MPZ from its sulfoxide and degradation products by measuring ΔA at 355 nm. For example, accelerated stability testing at 40°C/75% RH over 6 months can identify degradation kinetics . Data should include mass balance, impurity profiles, and validation of stability-indicating assays.

Q. What pharmacokinetic parameters are critical for preclinical studies of this compound?

In dog models, key parameters include plasma concentration-time profiles, half-life (t1/2), and metabolite formation (e.g., Metopimazine acid). A single oral dose (10 mg/kg) in beagles showed measurable levels of MPZ and its acid metabolite, with LC-MS/MS used for quantification. Sampling intervals (0–24 hours) and non-compartmental analysis are recommended for bioavailability assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound’s efficacy and safety?

Discrepancies may arise from species-specific metabolism or bioavailability differences. For example, while Metopimazine is effective against chemotherapy-induced nausea in humans, its association with ischemic stroke risk (adjusted OR = 3.62) in epidemiological studies requires mechanistic validation . Cross-species comparisons (e.g., human hepatocyte vs. dog PK models) and dose-response studies are essential. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings .

Q. What methodological optimizations are needed to enhance the sensitivity of this compound detection in complex matrices?

To improve LOQ (2.8 μg/mL), consider coupling spectrophotometry with HPLC-UV or LC-MS/MS. For biological samples, solid-phase extraction (SPE) with C18 columns can reduce matrix interference. Validate recovery rates using spiked plasma samples and internal standards (e.g., deuterated MPZ) .

Q. How should clinical studies be designed to evaluate this compound’s therapeutic window amid stroke risk concerns?

Case-time-control studies with rigorous confounding adjustment (e.g., age, dementia history) are critical. Stratify stroke risk by dose duration: highest odds ratios occur within the first days of ADA use. Incorporate neuroimaging biomarkers (e.g., MRI for ischemic lesions) and monitor platelet aggregation in trial cohorts .

Methodological Resources

Q. Where can researchers source high-purity this compound reference standards?

Certified reference materials (e.g., M338770) are available from accredited suppliers for method validation. Ensure certificates of analysis (CoA) include purity (>98%), chromatographic profiles, and traceability to pharmacopeial standards .

Q. What statistical approaches are recommended for analyzing variability in this compound quantification?

Use ANOVA for inter-day/inter-analyst variability (RSD <2%). For method comparison, apply Bland-Altman plots and Deming regression. Report confidence intervals (tα(0.95, n=7) × RSD/√n) to validate accuracy against CoA data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.